molecular formula C4H6O4Rh B1582096 Rhodium(II) acetate CAS No. 5503-41-3

Rhodium(II) acetate

Cat. No.: B1582096
CAS No.: 5503-41-3
M. Wt: 220.99 g/mol
InChI Key: ITDJKCJYYAQMRO-UHFFFAOYSA-L
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Description

Rhodium(II) acetate is a coordination compound with the formula Rh₂(CH₃CO₂)₄. This emerald green powder is slightly soluble in polar solvents, including water. It is widely studied as a transition metal carboxylate complex and is used as a catalyst for various organic transformations, such as cyclopropanation of alkenes .

Preparation Methods

Comparison with Similar Compounds

Biological Activity

Rhodium(II) acetate, denoted as Rh2(O2CCH3)4\text{Rh}_2(\text{O}_2\text{CCH}_3)_4, is a metal complex that has garnered attention for its biological activities, particularly in cancer research and catalysis. This article explores the biological activity of this compound, focusing on its antitumor properties, interaction with biological molecules, and its potential therapeutic applications.

Overview of this compound

This compound is a dirhodium complex that exhibits unique physicochemical properties due to its metal–metal bonded binuclear core. The complex is characterized by its ability to interact with various biological targets, including DNA and enzymes. The structural diversity and reactivity of this compound make it a candidate for drug discovery and therapeutic applications.

In Vivo Studies

Research indicates that this compound possesses carcinostatic activity , particularly against Ehrlich ascites tumors in Swiss mice. In a study, the metabolism of this compound was assessed after intraperitoneal injection in tumor-bearing mice. The results showed that the compound breaks down into rhodium and acetate ionic species within two hours post-injection, with significant deposition in the liver and minimal presence in brain tissue. Notably, only 5% of the administered rhodium was eliminated through urine within 24 hours .

In Vitro Studies

In vitro studies have demonstrated that dirhodium complexes, including this compound derivatives, exhibit moderate cytotoxic activity against various tumor cell lines such as leukemia L1210 and sarcoma 180. These complexes bind covalently to DNA nucleotide bases similarly to cisplatin, suggesting a potential mechanism for their antitumor effects .

Table 1: Cytotoxic Activity of this compound Complexes

Complex TypeCell Line TestedIC50 (µM)
Dirhodium(II,II) AcetateA2780 (Ovarian Cancer)45.65
Dirhodium(II,II) AcetateA2780 cis (Cisplatin-resistant)43.25
CisplatinA27807.60

The above table summarizes the cytotoxicity of this compound complexes compared to cisplatin, highlighting their potential as alternative therapeutic agents.

The mechanism by which this compound exerts its biological activity involves several pathways:

  • DNA Interaction : Rhodium complexes can bind to DNA via axial coordination sites, leading to structural modifications that inhibit cell proliferation.
  • Enzyme Interaction : These complexes may interact with detoxifying enzymes like glutathione S-transferases, affecting cellular detoxification processes .
  • Cellular Uptake : The design of dendritic structures around Rhodium complexes may enhance selective cellular uptake and improve therapeutic efficacy against cancer cells .

Synthesis and Biological Evaluation

A study focused on synthesizing new axially modified low-valent dirhodium (II, II) metallodendrimers containing this compound showed promising results in terms of selective cytotoxicity against cancer cell lines. The study evaluated these compounds against A2780 human ovarian cancer cells and demonstrated enhanced potency compared to traditional chemotherapeutics .

Anti-HIV Activity

In addition to antitumor properties, this compound has been explored for its potential anti-HIV activity. Compounds synthesized using this compound as a catalyst were tested for their inhibitory effects on HIV-1. Although initial docking studies suggested favorable interactions with HIV reverse transcriptase, subsequent in vitro assays revealed very little anti-HIV activity .

Properties

IUPAC Name

rhodium(2+);diacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C2H4O2.Rh/c2*1-2(3)4;/h2*1H3,(H,3,4);/q;;+2/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITDJKCJYYAQMRO-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)[O-].CC(=O)[O-].[Rh+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6O4Rh
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30203567
Record name Acetic acid, rhodium(2+) salt
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Molecular Weight

220.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Green powder; Insoluble in water; [Alfa Aesar MSDS]
Record name Rhodium(II) acetate dimer
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CAS No.

5503-41-3, 15956-28-2
Record name Acetic acid, rhodium(2+) salt
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URL https://comptox.epa.gov/dashboard/DTXSID30203567
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Rhodium (II) acetate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.024.403
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Record name Tetrakis[μ-(acetato-O:O')]dirhodium
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URL https://echa.europa.eu/substance-information/-/substanceinfo/100.036.425
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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